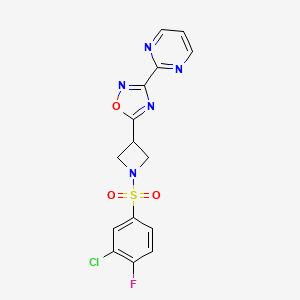
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11ClFN5O3S and its molecular weight is 395.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a novel synthetic molecule that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure combines an azetidine ring with a pyrimidine moiety and an oxadiazole core, which are known for their pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula of the compound is C16H12ClFN4O3S with a molecular weight of approximately 394.8 g/mol . The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances its biological activity by influencing its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClFN4O3S |
| Molecular Weight | 394.8 g/mol |
| CAS Number | 1251682-03-7 |
1. Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold possess significant antimicrobial properties. The oxadiazole ring is known for its ability to interact with various biological targets, leading to antibacterial, antifungal, and antiviral effects. Studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria.
For instance, a study highlighted that compounds similar to this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. The presence of the azetidine ring is associated with enhanced interactions with cancer cell receptors, potentially leading to apoptosis in malignant cells. Recent studies have demonstrated that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine-containing compounds and tested their efficacy against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of oxadiazole derivatives, where several compounds were tested against Mycobacterium tuberculosis. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. This interaction can lead to:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: Binding to cellular receptors can alter signaling pathways that regulate cell survival and apoptosis.
特性
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S/c16-11-6-10(2-3-12(11)17)26(23,24)22-7-9(8-22)15-20-14(21-25-15)13-18-4-1-5-19-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHASGPPYZRBTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














